molecular formula C14H17N3O B7537456 2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide

2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide

Cat. No. B7537456
M. Wt: 243.30 g/mol
InChI Key: JMQCFHYINZHCGT-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. This compound has been of great interest to researchers due to its potential use as a pharmacological agent. In

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide is not fully understood. However, it has been suggested that it may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of pain, anxiety, and depression. Additionally, it has been shown to reduce the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide in lab experiments is its high potency and selectivity for GABA receptors. Additionally, its chemical structure allows for easy modification, which can lead to the development of more potent and selective analogs. However, one limitation is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on 2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential use in the treatment of various neurological and inflammatory conditions. Additionally, the development of more potent and selective analogs could lead to the discovery of novel pharmacological agents with improved therapeutic profiles.
In conclusion, 2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide is a chemical compound with potential pharmacological applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a pharmacological agent.

Synthesis Methods

The synthesis of 2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide involves the reaction of 2,3-dimethylbenzoic acid with 2-methylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with benzoyl chloride to obtain the final product.

Scientific Research Applications

2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide has been extensively studied for its potential use as a pharmacological agent. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

IUPAC Name

2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-5-4-6-13(11(10)2)14(18)15-9-12-7-8-16-17(12)3/h4-8H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQCFHYINZHCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=CC=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide

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